![molecular formula C22H22N6O3 B2991440 N'-[1-(2,4-二甲基苯基)吡唑并[3,4-d]嘧啶-4-基]-3,4-二甲氧基苯甲酰肼 CAS No. 881082-47-9](/img/structure/B2991440.png)

N'-[1-(2,4-二甲基苯基)吡唑并[3,4-d]嘧啶-4-基]-3,4-二甲氧基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

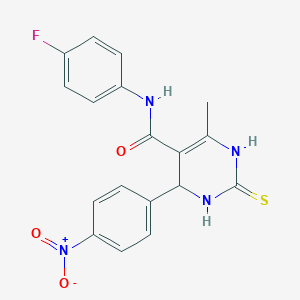

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described . For example, the 1H NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .科学研究应用

抗癌活性

多项研究已经合成并评估了吡唑并[3,4-d]嘧啶-4-酮的衍生物的潜在抗癌特性。例如,已经确定了对MCF-7人乳腺腺癌细胞系显示显着抑制活性的化合物,其中特定的衍生物显示出有效的抑制浓度值(Abdellatif等人,2014)[https://consensus.app/papers/synthesis-anticancer-activity-some-abdellatif/199b51e61b255e0d86cfa04018a08f2c/?utm_source=chatgpt ]。此外,已经合成了一系列新型吡唑并[3,4-d]嘧啶衍生物作为EGFR-TK抑制剂,对包括乳腺癌(MCF-7)、非小细胞肺癌(A549)和人结直肠腺癌(HT-29)在内的各种癌细胞系显示出显着的抗癌活性(Abdelgawad等人,2016)[https://consensus.app/papers/design-synthesis-antitumor-activity-abdelgawad/740515a9d09c51c18c46fec119b00375/?utm_source=chatgpt ]。

抗菌活性

研究还集中在合成新型酞嗪酮衍生物,这些衍生物具有观察到的体外抗菌活性。其中一些化合物表现出良好的抗菌效果,表明它们作为抗菌剂的潜力(Fatehia和Mohamed,2010)[https://consensus.app/papers/synthesis-reactions-activity-novel-phthalazinone-fatehia/f20e009257f55e2ca6fde3fbfb5f4e2d/?utm_source=chatgpt ]。此外,对吡唑啉和嘧啶衍生物的研究显示对革兰氏阳性菌和革兰氏阴性菌具有显着的抗菌活性,突出了这些化合物对抗细菌感染的治疗潜力(Khan等人,2014)[https://consensus.app/papers/synthesis-activity-computational-study-pyrazoline-khan/793bb68b08185940a7188c579774b5c1/?utm_source=chatgpt ]。

酶抑制

吡唑并[1,5-a]嘧啶已被确定为转运蛋白18 kDa(TSPO)的配体,TSPO是神经炎症过程的早期生物标志物。这些化合物对TSPO表现出亚纳摩尔亲和力,与已知配体相当,在神经炎症的正电子发射断层扫描(PET)成像中具有潜在应用(Damont等人,2015)[https://consensus.app/papers/novel-pyrazolo15apyrimidines-translocator-protein-tspo-damont/a2b66351add359f681a03905318eb604/?utm_source=chatgpt ]。此外,已经探索了吡唑并[3,4-d]嘧啶类似物的腺苷受体亲和力,一些衍生物在A1腺苷受体上表现出活性,可能可用于治疗与腺苷信号相关的疾病(Quinn等人,1991)[https://consensus.app/papers/synthesis-adenosine-receptor-affinity-series-harden/e17dd47e10795bdc9764d4ada1314690/?utm_source=chatgpt ]。

作用机制

Target of Action

Similar compounds have been found to targetTyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth and differentiation, cell cycle control, and cellular response to stress.

Mode of Action

It’s known that tyrosine kinases like syk can be inhibited by these types of compounds . Inhibition of SYK can disrupt signal transduction downstream of a variety of transmembrane receptors, including classical immunoreceptors like the B-cell receptor (BCR) .

Result of Action

Inhibition of syk typically results in the disruption of downstream signaling pathways, potentially affecting cellular growth, differentiation, and response to stress .

未来方向

属性

IUPAC Name |

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-13-5-7-17(14(2)9-13)28-21-16(11-25-28)20(23-12-24-21)26-27-22(29)15-6-8-18(30-3)19(10-15)31-4/h5-12H,1-4H3,(H,27,29)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCJTURTLPYIAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2991359.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2991361.png)

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2991372.png)